4-(5-Chloropyrazin-2-YL)morpholine chemical properties
4-(5-Chloropyrazin-2-YL)morpholine chemical properties
An In-Depth Technical Guide to 4-(5-Chloropyrazin-2-YL)morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
4-(5-Chloropyrazin-2-YL)morpholine is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. It integrates two key pharmacophoric units: an electron-deficient chloropyrazine ring and a saturated morpholine heterocycle. This combination imparts a unique set of physicochemical properties that make it a valuable building block for creating sophisticated molecules with therapeutic potential. The morpholine moiety is a well-established "privileged scaffold" in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2] Concurrently, the pyrazine core serves as a versatile anchor for molecular elaboration and can engage in crucial hydrogen bonding interactions within biological targets.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of 4-(5-Chloropyrazin-2-YL)morpholine. We will delve into its structural attributes, detail robust synthetic protocols with an emphasis on the underlying chemical principles, outline methods for its analytical characterization, and explore its primary applications as a precursor to advanced therapeutic agents, most notably as a key intermediate in the development of N-methyl-D-aspartate (NMDA) receptor modulators for central nervous system (CNS) disorders.[2][4]
Part 1: Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally dictated by its intrinsic properties. 4-(5-Chloropyrazin-2-YL)morpholine possesses a favorable balance of lipophilicity and polarity, making it an attractive starting point for drug design campaigns.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-(5-Chloropyrazin-2-yl)morpholine | - |
| CAS Number | 1017781-68-8 | [5] |
| Molecular Formula | C₈H₁₀ClN₃O | [5] |
| Molecular Weight | 199.64 g/mol | [5] |
| Physical Form | Solid | |
| SMILES | ClC1=NC=C(N=C1)N1CCOCC1 | [5] |
| Topological Polar Surface Area (TPSA) | 38.25 Ų | [5] |
| LogP (calculated) | 0.9666 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 1 | [5] |
| Storage Conditions | 2-8°C, sealed in dry environment | [5] |
Structural Analysis
The molecule's structure is characterized by the planar, aromatic pyrazine ring and the non-planar, saturated morpholine ring. The morpholine heterocycle typically adopts a stable chair conformation to minimize steric strain, a feature confirmed by X-ray crystallography in analogous compounds.[2][6] The nitrogen atom of the morpholine ring is directly attached to the C2 position of the pyrazine ring, while a chlorine atom occupies the C5 position.
The presence of two nitrogen atoms in the pyrazine ring makes it highly electron-deficient. This electronic nature has two major consequences: it activates the chlorine atom at the C5 position towards nucleophilic aromatic substitution (SNAr), and it reduces the basicity of the morpholine nitrogen compared to a simple N-alkyl morpholine. The ether oxygen within the morpholine ring further withdraws electron density from the nitrogen, rendering it less nucleophilic than piperidine.[7]
Experimental Protocol 1: Classical SNAr
This protocol describes a standard method using common laboratory reagents. The key to success is careful control of stoichiometry and temperature to minimize the formation of the di-substituted byproduct.
Causality: The use of a slight excess of 2,5-dichloropyrazine or precisely one equivalent of morpholine ensures that the morpholine is the limiting reagent, thus favoring the desired mono-substitution. A non-nucleophilic base like potassium carbonate is used to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.
Methodology:
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrazine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reagents.
-
Addition of Nucleophile: Slowly add morpholine (1.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the pure 4-(5-Chloropyrazin-2-YL)morpholine.
Experimental Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where SNAr is sluggish or gives low yields, the Buchwald-Hartwig cross-coupling offers a powerful and highly efficient alternative for forming the crucial C-N bond. [2][6][8] Causality: This reaction employs a palladium catalyst and a specialized phosphine ligand to create a catalytic cycle that facilitates the coupling of the amine (morpholine) with the aryl halide (dichloropyrazine). The base is crucial for regenerating the active catalyst and deprotonating the amine. This method often provides higher yields and proceeds under milder conditions than classical SNAr.
Methodology:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Reagents: Add 2,5-dichloropyrazine (1.0 eq), morpholine (1.1 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃, 1.5 eq).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent.
-
Purification: Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by column chromatography to yield the final product.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation.
Expected Spectral Features
| Technique | Expected Features | Reference |
| ¹H NMR | Two triplets (or complex multiplets) for the morpholine protons (~3.6-3.9 ppm for O-CH₂ and ~3.4-3.7 ppm for N-CH₂). Two singlets or doublets in the aromatic region for the pyrazine protons (~7.9-8.3 ppm). | [8][9] |
| ¹³C NMR | Two signals for the morpholine carbons (~66 ppm for O-CH₂ and ~44 ppm for N-CH₂). Four signals in the aromatic/heteroaromatic region for the pyrazine carbons (~130-155 ppm). | [8] |
| Mass Spec (EI/ESI) | A molecular ion (M⁺) or protonated molecule ([M+H]⁺) showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (m/z 199 and 201). | [8] |
Workflow for Product Characterization
This workflow ensures the final product meets the required standards of purity and identity for subsequent use in research and development.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
4-(5-Chloropyrazin-2-YL)morpholine is not typically an end-product therapeutic itself but rather a crucial intermediate. Its structure is a frequent starting point for the synthesis of more complex molecules targeting various biological pathways.
Primary Application: CNS Drug Discovery
The most prominent application of this scaffold is in the development of agents targeting the central nervous system. It serves as a key building block for potent and selective negative allosteric modulators (NAMs) of the NMDA receptor, specifically the NR2B subtype. [2][4]
-
Mechanism Insight: NMDA receptors are critical for synaptic plasticity and memory function, but their overactivation is implicated in numerous neurological and psychiatric conditions. [4]Non-selective NMDA antagonists often cause significant side effects. By targeting the NR2B subunit with allosteric modulators, researchers aim to achieve therapeutic benefits for conditions like major depressive disorder, Parkinson's disease, and neuropathic pain, with a potentially improved safety profile. [2]The morpholine group in these compounds is often critical for achieving the desired brain penetration and pharmacokinetic properties. [2]
Other Potential Therapeutic Areas
The pyrazine-morpholine core is versatile, and derivatives have been explored in other therapeutic contexts:
-
Oncology: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key target in cancer therapy. [10]Related morpholine-containing heterocyclic structures have been synthesized and evaluated as potent PI3K inhibitors. [10]* Neurodegenerative Diseases: The morpholine moiety is found in compounds designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. [11]
Conclusion
4-(5-Chloropyrazin-2-YL)morpholine stands out as a high-value scaffold for chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes via nucleophilic aromatic substitution or palladium catalysis, and straightforward analytical characterization make it a reliable tool for researchers. Its primary importance lies in its role as a key intermediate in the synthesis of sophisticated CNS-active agents, particularly NMDA receptor modulators. The insights provided in this guide equip drug development professionals with the foundational knowledge required to effectively utilize this compound in the rational design of next-generation therapeutics.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Leadbeater, N. E., & McGowan, C. (2020). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Dalton Transactions. This information is synthesized from a figure caption on ResearchGate referencing a Dalton Transactions article. The direct article was not in the search results, but the data is cited from the platform. [Link]
-
Asija, S., & Asija, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 154-165. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved March 15, 2024, from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved March 15, 2024, from [Link]
-
Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. [Link]
-
Wang, S., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1888. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 396-410. [Link]
-
Bandaru, S. S., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. ResearchGate. [Link]
- Google Patents. (n.d.). HK40059626B - 4-pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament.
-
Asija, S., & Asija, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]
-
Go.Molecule. (n.d.). MORPHOLINE. Retrieved March 15, 2024, from [Link]
-
Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved March 15, 2024, from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. 4-(6-Methylpyrazin-2-yl)morpholine|High-Quality Research Compound [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HK40059626B - 4-pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
